molecular formula C17H18N4S B5828341 N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N'-ethylthiourea

N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N'-ethylthiourea

Cat. No.: B5828341
M. Wt: 310.4 g/mol
InChI Key: SWXYHDSHJUYQPZ-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N’-ethylthiourea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Compounds containing the benzimidazole moiety are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N’-ethylthiourea typically involves the reaction of 4-(1H-1,3-benzimidazol-2-ylmethyl)aniline with ethyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N’-ethylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N’-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimines: Similar structure with a thiazole ring instead of a thiourea group.

    2-substituted benzimidazoles: Compounds with various substituents on the benzimidazole ring.

    Benzimidazole derivatives: A broad class of compounds with diverse biological activities .

Uniqueness

N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N’-ethylthiourea is unique due to its specific combination of the benzimidazole moiety and the ethylthiourea group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)phenyl]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-2-18-17(22)19-13-9-7-12(8-10-13)11-16-20-14-5-3-4-6-15(14)21-16/h3-10H,2,11H2,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYHDSHJUYQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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